![molecular formula C19H19BrN6O2 B2704537 (E)-2-(4-(3-(4-bromophenyl)acryloyl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 2035007-86-2](/img/structure/B2704537.png)
(E)-2-(4-(3-(4-bromophenyl)acryloyl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
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Overview
Description
The compound “(E)-2-(4-(3-(4-bromophenyl)acryloyl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one” is a complex organic molecule. It contains several functional groups, including a bromophenyl group, an acryloyl group, a piperazine ring, a methyl group, and a triazolopyrimidinone group .
Scientific Research Applications
Covalent Organic Frameworks (COFs) Synthesis
The compound can serve as a precursor for the on-surface synthesis of two-dimensional (2D) covalent organic frameworks (COFs). Researchers have demonstrated that under ultra-high vacuum conditions, the choice of substrate significantly influences the formation of 2D COFs from halogenated aromatic monomers . These COFs exhibit unique structural properties and can be tailored for applications such as gas storage, catalysis, and electronic devices.
Materials Science: Mechanical Properties
The compound’s crystal polymorphism has attracted attention due to its distinct mechanical properties. Investigating the intermolecular interactions and crystal packing of different polymorphs provides insights into their elasticity, brittleness, and plasticity. Researchers have studied trimorphs of 4-bromophenyl 4-bromobenzoate, which share similarities with the compound . Understanding how molecular features influence mechanical behavior is crucial for designing novel materials .
Supramolecular Chemistry: Host-Guest Interactions
The compound’s piperazine unit and aromatic rings can participate in host-guest interactions. Researchers can study its binding affinity towards various guest molecules, including small organic compounds, metal ions, or even biomolecules. Understanding its supramolecular behavior can lead to applications in drug delivery, molecular recognition, and catalysis.
Mechanism of Action
Target of Action
The primary target of the compound (E)-2-(4-(3-(4-bromophenyl)acryloyl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is the α-amylase enzyme . This enzyme plays a crucial role in the digestion of carbohydrates, breaking down complex sugars into simpler ones for absorption in the intestines.
Mode of Action
(E)-2-(4-(3-(4-bromophenyl)acryloyl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one interacts with the α-amylase enzyme, inhibiting its activity . This interaction prevents the enzyme from breaking down complex carbohydrates, thus reducing the amount of sugar absorbed into the bloodstream.
Biochemical Pathways
The inhibition of α-amylase by (E)-2-(4-(3-(4-bromophenyl)acryloyl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one affects the carbohydrate digestion pathway . This results in a decrease in the breakdown and absorption of complex carbohydrates, leading to lower blood sugar levels.
Result of Action
The molecular and cellular effects of the action of (E)-2-(4-(3-(4-bromophenyl)acryloyl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involve the inhibition of the α-amylase enzyme . This inhibition reduces the breakdown of complex carbohydrates, leading to lower blood sugar levels.
properties
IUPAC Name |
2-[4-[(E)-3-(4-bromophenyl)prop-2-enoyl]piperazin-1-yl]-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN6O2/c1-13-12-17(28)26-18(21-13)22-19(23-26)25-10-8-24(9-11-25)16(27)7-4-14-2-5-15(20)6-3-14/h2-7,12H,8-11H2,1H3,(H,21,22,23)/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCGGNWRNGVPRQ-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)N=C(N2)N3CCN(CC3)C(=O)C=CC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)N2C(=N1)N=C(N2)N3CCN(CC3)C(=O)/C=C/C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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